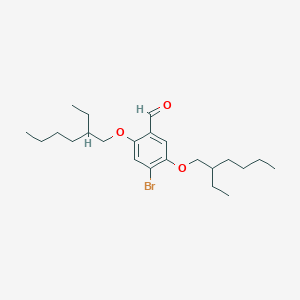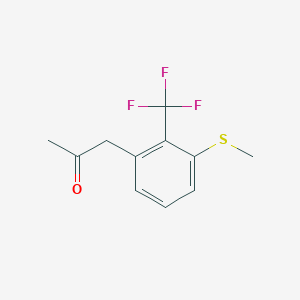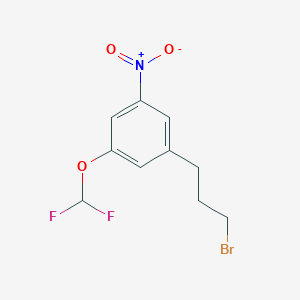
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline is a chemical compound with the molecular formula C15H17NSi. It is characterized by the presence of a quinoline ring substituted with a trimethylsilyl group attached to a prop-2-yn-1-yl chain.
Vorbereitungsmethoden
The synthesis of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 3-(Trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The quinoline is reacted with 3-(Trimethylsilyl)prop-2-yn-1-yl bromide under reflux conditions for several hours.
Analyse Chemischer Reaktionen
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline can be compared with other similar compounds, such as:
3-(Trimethylsilyl)prop-2-yn-1-yl bromide: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents, which may exhibit different chemical and biological properties.
Trimethylsilyl-substituted compounds: Compounds with trimethylsilyl groups attached to different molecular frameworks, which may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
2007909-09-1 |
|---|---|
Molekularformel |
C15H17NSi |
Molekulargewicht |
239.39 g/mol |
IUPAC-Name |
trimethyl(3-quinolin-8-ylprop-1-ynyl)silane |
InChI |
InChI=1S/C15H17NSi/c1-17(2,3)12-6-10-14-8-4-7-13-9-5-11-16-15(13)14/h4-5,7-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
NERKKGPIFJYEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCC1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)







![benzyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate](/img/structure/B14060605.png)


